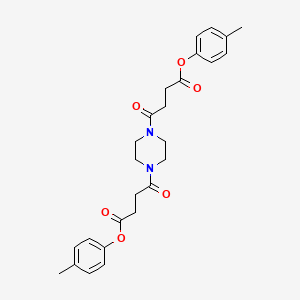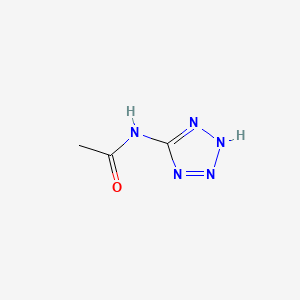![molecular formula C25H21NO3 B3555085 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL{5-[(2-NAPHTHYLOXY)METHYL]-2-FURYL}METHANONE](/img/structure/B3555085.png)
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL{5-[(2-NAPHTHYLOXY)METHYL]-2-FURYL}METHANONE
Descripción general
Descripción
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL{5-[(2-NAPHTHYLOXY)METHYL]-2-FURYL}METHANONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines isoquinoline, naphthyl, and furan moieties, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL{5-[(2-NAPHTHYLOXY)METHYL]-2-FURYL}METHANONE typically involves multi-step organic reactions. One common approach is the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-ketoester, and urea under acidic conditions . This reaction can be catalyzed by various Lewis acids such as hafnium triflate (Hf(OTf)4) under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of heterogeneous catalysis, solvent-free conditions, and continuous flow reactors to enhance the efficiency and scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL{5-[(2-NAPHTHYLOXY)METHYL]-2-FURYL}METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the isoquinoline or furan moieties using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 with Pd/C, sodium borohydride (NaBH4).
Substitution: NaH, LDA, and other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL{5-[(2-NAPHTHYLOXY)METHYL]-2-FURYL}METHANONE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL{5-[(2-NAPHTHYLOXY)METHYL]-2-FURYL}METHANONE involves its interaction with specific molecular targets and pathways. For instance, it may act as a calcium channel blocker by binding to calcium channels and inhibiting calcium influx, leading to vasodilation and reduced blood pressure . Additionally, its antimicrobial and anticancer activities may be attributed to its ability to interfere with cellular processes and induce apoptosis in target cells .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydropyrimidin-2(1H)-ones: These compounds share a similar dihydro structure and are known for their broad range of pharmacological activities.
3,4-Dihydro-2H-quinolinones: Similar in structure, these compounds also exhibit significant biological activities and are used in medicinal chemistry.
Uniqueness
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL{5-[(2-NAPHTHYLOXY)METHYL]-2-FURYL}METHANONE is unique due to its combination of isoquinoline, naphthyl, and furan moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .
Propiedades
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[5-(naphthalen-2-yloxymethyl)furan-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO3/c27-25(26-14-13-19-6-2-4-8-21(19)16-26)24-12-11-23(29-24)17-28-22-10-9-18-5-1-3-7-20(18)15-22/h1-12,15H,13-14,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISNTUNFZDZZNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(O3)COC4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ETHYL 2-{[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPENOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B3555018.png)
![2-PHENYL-N-[4-(2-PHENYLACETAMIDO)CYCLOHEXYL]ACETAMIDE](/img/structure/B3555021.png)

![2-(4-chlorophenyl)-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3555028.png)
![(PYRIDIN-2-YL)METHYL 4-[(2,4-DICHLOROPHENOXY)METHYL]BENZOATE](/img/structure/B3555046.png)
![methyl 2-[(5-bromo-2-furoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B3555050.png)
![3-(3,4-dichlorophenyl)-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acrylamide](/img/structure/B3555059.png)

![N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-nitrobenzamide](/img/structure/B3555069.png)
![2,2,2-trifluoroethyl 3-[(1-naphthyloxy)methyl]benzoate](/img/structure/B3555077.png)

![5-[(2-bromophenoxy)methyl]-N-(2-methoxyphenyl)furan-2-carboxamide](/img/structure/B3555100.png)
![N,N'-2,6-pyridinediylbis[2-(3,4-dimethoxyphenyl)acetamide]](/img/structure/B3555103.png)
